molecular formula C22H35IO2 B12744703 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123 CAS No. 110025-71-3

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123

Cat. No.: B12744703
CAS No.: 110025-71-3
M. Wt: 454.4 g/mol
InChI Key: OVHZUXQBDRSGNZ-NSYCNWAXSA-N
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Description

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, also known as iodofiltic acid I-123, is a radiopharmaceutical compound used primarily for diagnostic purposes in nuclear medicine. It is a fatty acid analog labeled with the radioactive isotope iodine-123, which emits gamma rays detectable by single-photon emission computed tomography (SPECT). This compound is particularly useful for imaging myocardial metabolism and assessing ischemic heart disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves the iodination of a precursor fatty acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high radiochemical yield and specific activity, ensuring the compound’s efficacy and safety for clinical use. Automated synthesis modules and stringent quality control measures are employed to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, deiodinated compounds, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, has a wide range of scientific research applications:

    Chemistry: Used as a radiolabeled tracer for studying fatty acid metabolism and transport.

    Biology: Employed in research on cellular uptake and metabolism of fatty acids.

    Medicine: Primarily used in nuclear medicine for myocardial imaging to assess ischemic heart disease and other cardiac conditions.

    Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents .

Mechanism of Action

The mechanism of action of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves its uptake by myocardial cells, where it mimics the behavior of natural fatty acids. The compound is transported into cells via fatty acid transport proteins and undergoes beta-oxidation in the mitochondria. The gamma rays emitted by iodine-123 are detected by SPECT imaging, allowing for the visualization of myocardial metabolism and identification of ischemic regions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, is unique in its specific application for myocardial imaging. Its ability to mimic natural fatty acids and its optimal gamma emission properties make it particularly suitable for assessing cardiac metabolism and ischemia .

Properties

CAS No.

110025-71-3

Molecular Formula

C22H35IO2

Molecular Weight

454.4 g/mol

IUPAC Name

15-(4-(123I)iodanylphenyl)-9-methylpentadecanoic acid

InChI

InChI=1S/C22H35IO2/c1-19(11-7-3-2-4-10-14-22(24)25)12-8-5-6-9-13-20-15-17-21(23)18-16-20/h15-19H,2-14H2,1H3,(H,24,25)/i23-4

InChI Key

OVHZUXQBDRSGNZ-NSYCNWAXSA-N

Isomeric SMILES

CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)[123I]

Canonical SMILES

CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)I

Origin of Product

United States

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